Androst-2-en-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12041-97-3 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h7,13,15-17,20H,3-6,8-12H2,1-2H3/t13?,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
SPUSOGDKTPEVIC-OJEXMJBDSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CC(=CC[C@@]4([C@H]3CC2)C)O |
Canonical SMILES |
CC12CCCC1C3CCC4CC(=CCC4(C3CC2)C)O |
Origin of Product |
United States |
Structural Characterization and Theoretical Analysis of Androst 2 En 3 Ol
Advanced Spectroscopic Methodologies for Precise Structure Elucidation
Spectroscopic techniques are fundamental to elucidating the molecular structure of androstene skeletons. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the connectivity and chemical environment of atoms.
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of complex organic molecules like Androst-2-en-3-ol. While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar androstane (B1237026) and androstene derivatives. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key signals would include those for the two angular methyl groups (C18 and C19), which typically appear as sharp singlets in the upfield region of the spectrum. The hydrogen attached to the hydroxyl-bearing carbon (C3) would likely appear as a multiplet, with its chemical shift influenced by the stereochemistry and solvent. The olefinic protons at C2 and C3 would produce characteristic signals in the downfield region (typically 5-6 ppm), with their coupling patterns revealing information about their spatial relationship.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by showing a distinct signal for each unique carbon atom. The carbon atoms of the double bond (C2 and C3) would have characteristic chemical shifts in the olefinic region (around 120-140 ppm). The carbon bearing the hydroxyl group (C3) would be shifted downfield compared to a standard alkane carbon due to the electronegativity of the oxygen atom. The methyl carbons (C18 and C19) would resonate at high field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all proton and carbon signals by revealing their connectivity. nih.govpreprints.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Skeleton
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| C18-H₃ | ~ 0.7-0.8 | Singlet | Angular methyl group |
| C19-H₃ | ~ 0.8-1.0 | Singlet | Angular methyl group |
| C3-H | ~ 3.5-4.5 | Multiplet | Carbinol proton, shift depends on stereochemistry |
| C2-H / C3-H | ~ 5.0-6.0 | Multiplets | Olefinic protons |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₁₉H₃₀O), the molecular weight is approximately 274.44 g/mol .
Common fragmentation pathways for steroid skeletons involve the cleavage of the fused ring system. For an androstene skeleton, characteristic fragment ions arise from cleavages within the A, B, C, and D rings. nih.govnih.gov For this compound, the presence of the double bond in the A-ring and the hydroxyl group at C3 would direct specific fragmentation pathways. A prominent fragmentation would likely be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common feature for alcohols. libretexts.org Other significant fragments would correspond to the cleavage of the steroid nucleus, providing a fingerprint for the androstene structure.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Description | Potential Origin |
| 274 | [M]⁺˙ | Molecular Ion |
| 259 | [M - CH₃]⁺ | Loss of a methyl group |
| 256 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group |
| Various | Ring Fragments | Cleavage of the A, B, C, or D rings |
Vibrational and electronic spectroscopy provide further details on the molecular structure and bonding within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be dominated by characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region. The C=C double bond stretch would give rise to a peak around 1640-1680 cm⁻¹, and the vinylic C-H stretch would be observed above 3000 cm⁻¹. The spectrum would also contain numerous peaks in the fingerprint region (<1500 cm⁻¹) corresponding to complex C-C and C-H vibrations of the steroid backbone. farmaciajournal.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The isolated double bond in this compound is expected to result in a weak absorption (π → π* transition) in the far UV region, typically below 200 nm. The lack of extensive conjugation means it would not show significant absorption in the standard 200-800 nm UV-Vis range. farmaciajournal.com
X-ray Crystallography for Solid-State Structural Determination of Androstane Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. gla.ac.uk While a crystal structure for this compound itself is not publicly documented, extensive crystallographic studies on other androstane and androstene derivatives provide a clear picture of the typical conformation of the steroid nucleus. mdpi.comnih.gov
The androstane skeleton consists of four fused rings (A, B, C, and D). In most derivatives, the B and C rings adopt stable chair conformations. The five-membered D-ring typically exhibits an envelope or half-chair conformation. The conformation of the A-ring is more variable and is significantly influenced by the presence of double bonds or substituents. For an androst-2-ene derivative, the A-ring would be expected to adopt a half-chair conformation to accommodate the planar geometry of the C=C double bond. These studies reveal precise bond lengths, bond angles, and torsional angles, confirming the rigid and relatively planar nature of the steroid core. gla.ac.ukresearchgate.net
Computational Chemistry Approaches for Molecular Properties and Dynamics
Computational chemistry serves as a powerful complement to experimental techniques, allowing for the theoretical prediction of molecular properties and behavior.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict a range of properties, including the molecule's optimal three-dimensional geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. For this compound, the HOMO would likely be localized around the electron-rich C=C double bond and the oxygen atom of the hydroxyl group, suggesting these are the most probable sites for electrophilic attack. An electrostatic potential map could also be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic interaction.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Predicted Conformational Features of the Steroid Rings:
Ring A: Due to the C2-C3 double bond, Ring A is expected to adopt a half-chair or a sofa conformation. nih.gov This is a departure from the typical chair conformation of a saturated cyclohexane (B81311) ring. Molecular mechanics calculations on similar unsaturated steroids, such as 4-en-3-one steroids, have shown that the energy difference between different A-ring conformers can be small, suggesting a degree of flexibility. nih.gov The allylic hydroxyl group at C3 will have a specific orientation (axial or equatorial) relative to the plane of the ring, which can be determined through energy minimization calculations.
Rings B and C: In the absence of other unsaturations, Rings B and C are predicted to maintain the rigid and stable chair conformation, typical for the trans-fused decalin system found in most natural steroids. libretexts.orglibretexts.org This rigidity is a key feature of the steroid backbone.
Ring D: The five-membered cyclopentane (B165970) D-ring is generally more flexible than the six-membered rings and can adopt various conformations, most commonly an envelope or a twisted-chair form. nih.gov The specific conformation will be influenced by the substituents on this ring and its fusion to Ring C.
Molecular Modeling Approaches:
To elucidate the precise conformational preferences of this compound, a combination of molecular mechanics (MM) and quantum mechanical (QM) calculations would be employed.
Molecular Mechanics (MM): This approach uses classical physics to model the molecule as a collection of atoms held together by springs representing bonds. Force fields, such as CHARMM, AMBER, or OPLS, provide the parameters for these interactions. nih.govfiveable.me MM calculations are computationally efficient and are ideal for exploring a wide range of possible conformations to identify low-energy structures. fiveable.me For steroids, specialized parameter sets have been developed to accurately model their unique structural features. nih.govresearchgate.net
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the most stable conformers identified by MM. researchgate.net QM calculations are essential for accurately determining properties like bond lengths, bond angles, and the energy barriers for conformational changes.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how this compound flexes, bends, and vibrates at a given temperature. These simulations are crucial for:
Exploring Conformational Space: MD can help identify all relevant low-energy conformations and the transitions between them.
Understanding Solvent Effects: By including solvent molecules in the simulation, it is possible to understand how the environment influences the conformational equilibrium of this compound.
Predicting Macroscopic Properties: MD simulations can be used to predict various thermodynamic and transport properties.
A typical MD simulation of this compound would involve placing the molecule in a box of solvent (e.g., water or a nonpolar solvent) and allowing the system to evolve over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would provide detailed information about the conformational landscape.
Anticipated Research Findings from Modeling Studies:
While specific data for this compound is pending dedicated research, computational studies would be expected to generate the following types of data, presented here hypothetically for illustrative purposes.
Table 1: Predicted Key Structural Parameters of the Most Stable Conformer of this compound
| Parameter | Predicted Value |
| C2=C3 Bond Length | ~1.34 Å |
| C3-O Bond Length | ~1.43 Å |
| C2-C3-O Bond Angle | ~120° |
| A-Ring Torsional Angles | Consistent with a half-chair conformation |
| B/C Ring Fusion | Trans |
| C/D Ring Fusion | Trans |
Table 2: Hypothetical Relative Energies of Potential A-Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
| Half-Chair 1 | 0.00 |
| Half-Chair 2 | 0.5 - 1.5 |
| Sofa | 1.0 - 2.5 |
These tables would be populated with precise values upon completion of detailed computational analysis. The data would provide a foundational understanding of the structural and dynamic properties of this compound, paving the way for further investigation into its chemical reactivity and biological interactions.
Enzymatic and Microbiological Biotransformations of Androstene Compounds
Elucidation of Biosynthetic Pathways for Androstenols
The biosynthesis of androstenols, a class of 16-androstene steroids, originates from cholesterol and proceeds through the key intermediate, pregnenolone. In mammals, the conversion of cholesterol to pregnenolone is a critical rate-limiting step in steroidogenesis. nih.govresearchgate.netfullscript.com From pregnenolone, the pathway to androstenols diverges from the classical androgen and estrogen synthesis routes.
The crucial reaction is the conversion of pregnenolone or 17α-hydroxypregnenolone to 5,16-androstadien-3β-ol, a reaction catalyzed by the 16-ene-synthetase activity of cytochrome P450c17. researchgate.net This intermediate, 5,16-androstadien-3β-ol, serves as the direct precursor for androstenol (B1195071). researchgate.netnih.gov The subsequent transformation involves a series of reduction and oxidation steps analogous to androgen metabolism, efficiently converting 5,16-androstadien-3β-ol into androstenol through the action of several key enzymes. researchgate.netnih.gov
Characterization of Key Enzymes in Androstene Steroidogenesis
The biosynthetic pathway from the precursor 5,16-androstadien-3β-ol to androstenol is mediated by a sequence of specific enzymes. These enzymes are central to the broader network of sex steroid biosynthesis. nih.gov
CYP17A1 (17α-hydroxylase/17,20-lyase) : This cytochrome P450 enzyme is bifunctional and plays a critical role early in the pathway. Its 16-ene-synthetase activity is responsible for converting pregnenolone into the key C19 steroid precursor, 5,16-androstadien-3β-ol. researchgate.net This step is foundational for the entire androstenol synthesis cascade.
3β-hydroxysteroid dehydrogenase (3β-HSD) : This enzyme catalyzes the oxidative conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.org In the context of androstenol synthesis, it acts on the 3β-hydroxyl group of the steroid nucleus, a necessary step in the metabolic cascade. researchgate.netnih.gov
5α-reductase : This enzyme is responsible for the reduction of the double bond between C5 and C4 in the A-ring of the steroid. This conversion is a critical step in the formation of potent androgens like 5α-dihydrotestosterone (5α-DHT) and is also essential in the pathway leading to androstenol. nih.govnih.gov
3α-hydroxysteroid dehydrogenase (3α-HSD) : This enzyme belongs to the aldo-keto reductase superfamily and facilitates the conversion between 3-keto and 3α-hydroxy steroids. wikipedia.org In the final step of androstenol biosynthesis, 3α-HSD reduces the 3-keto group, yielding the final 3α-hydroxy configuration of androstenol. researchgate.netnih.gov
The sequential action of these enzymes—3β-HSD, 5α-reductase, and 3α-HSD—efficiently transforms the precursor into the final androstenol product. researchgate.netnih.gov
Table 1: Key Enzymes in Androstenol Biosynthesis
Microbial Transformation of Steroidal Substrates to Androstene Derivatives
Microbial biotransformation offers a powerful and environmentally friendly alternative to chemical synthesis for producing steroid intermediates. davidmoore.org.uk Microorganisms possess a vast arsenal of enzymes capable of performing highly specific and selective modifications on complex steroid molecules. nih.govresearchgate.net
Biocatalytic Conversions of Phytosterols to Androstane (B1237026) Intermediates
Phytosterols, such as β-sitosterol, campesterol, and stigmasterol, are abundant and inexpensive plant-derived sterols that serve as ideal starting materials for the microbial production of androstane intermediates. nih.govresearchgate.netnih.gov Various microorganisms, particularly from the genus Mycobacterium, are capable of selectively cleaving the aliphatic side chain of phytosterols while leaving the core steroid nucleus intact. researchgate.netnih.govresearchgate.net
This process yields key C19 steroid synthons, primarily androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD). nih.govresearchgate.netwisdomlib.org These compounds are crucial starting materials for the synthesis of a wide range of pharmaceutical steroids. nih.govmdpi.com The biotransformation process is often carried out in two-phase water-oil systems to overcome the low water solubility of sterols, thereby increasing substrate availability and product yield. researchgate.net
Discovery and Engineering of Novel Microbial Enzymes for Steroid Modifications
Recent advances in biotechnology have focused on optimizing microbial strains for more efficient steroid production. nih.gov This involves both discovering new enzymes with novel activities and engineering existing microbial systems through genetic and metabolic approaches. nih.govmdpi.com
A key strategy is the inactivation of genes responsible for the degradation of the steroid nucleus. nih.gov For instance, knocking out the genes for 3-ketosteroid-Δ¹-dehydrogenase (KstD), an enzyme that initiates ring degradation, leads to the effective accumulation of AD and ADD. nih.gov Similarly, inactivating the 3-ketosteroid-9α-hydroxylase (Ksh) enzyme prevents the hydroxylation at the C9 position, which is another degradation pathway. mdpi.com
Furthermore, heterologous expression of enzymes from other organisms, such as fungal cytochrome P450 hydroxylases, in bacterial hosts like Mycobacterium can create single-stage processes for producing valuable hydroxylated steroids directly from phytosterols. nih.gov These engineered strains serve as powerful whole-cell biocatalysts for sustainable steroid manufacturing. mdpi.com
Table 2: Microbial Systems in Androstane Production
In Vitro Metabolic Fate Studies of Androstene Derivatives in Non-Human Biological Systems
Understanding the metabolic fate of androstene derivatives is crucial for predicting their biological activity and clearance. In vitro systems provide a controlled environment to study these transformations, avoiding the complexities and ethical concerns of in vivo studies. ntnu.no
Commonly used systems include:
Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. researchgate.net Studies using human and equine liver microsomes have been instrumental in identifying the metabolites of various anabolic androgenic steroids. ntnu.nonih.govepa.gov For example, the incubation of androstenedione with rat liver microsomes revealed the formation of 7α- and 16α-hydroxylated metabolites. nih.gov
S9 Fractions : This is another subcellular fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and phase II metabolic reactions. In vitro studies of novel designer steroids using equine and human S9 fractions have successfully identified key diagnostic metabolites, such as hydroxylated products. core.ac.uk
Microbial Cultures : Whole microbial cells can be used as models for mammalian metabolism. Certain fungal species, for instance, are known to perform a wide range of biotransformations, including hydroxylations, that mirror reactions occurring in the human liver. researchgate.net
These studies typically identify metabolites formed through reactions such as hydroxylation, reduction, and epimerization. epa.govscispace.com For instance, a recent investigation into the metabolism of 5α-androst-2-en-17-one, a compound structurally related to Androst-2-en-3-ol, identified over 15 different metabolites, including various dihydroxy-androstan-17-one isomers. nih.gov Such research is essential for characterizing the biotransformation profiles of novel androstene compounds.
Computational Prediction of Biotransformation Pathways and Enzyme-Substrate Interactions
Computational modeling has emerged as a valuable tool to predict the metabolic fate of xenobiotics, including steroids. acs.org These in silico approaches can guide experimental studies by identifying likely sites of metabolism (SOMs) and predicting the structures of potential metabolites. acs.org
Two main categories of computational methods are employed:
Ligand-Based Approaches : These methods derive structure-activity relationships (SARs) from the structures of known compounds and their metabolic profiles. They often use knowledge-based systems that contain libraries of established biotransformation rules to predict how a novel compound might be metabolized. acs.org
Structure-Based Approaches : These methods use three-dimensional models of metabolizing enzymes, such as cytochrome P450s, to simulate their interaction with a substrate. Techniques like molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and orientation of a steroid within the enzyme's active site, thereby predicting the most likely position for a reaction to occur. acs.orgacs.org
Computational models have been successfully developed to describe the entire steroidogenesis pathway in cell systems like human H295R cells. nih.gov These models can simulate the synthesis and secretion of multiple steroids and predict how the pathway will respond to external compounds. nih.gov By integrating experimental data with computational predictions, researchers can gain a more comprehensive understanding of the complex network of steroid biotransformation. acs.org
Advanced Analytical Methodologies for Research on Androstene Metabolites and Derivatives
Chromatographic Separation Techniques for Isolation and Profiling
Chromatography is the cornerstone of steroidal analysis, providing the necessary separation of structurally similar compounds before their detection and characterization. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes.
Gas Chromatography (GC) for Volatile Androstene Detection
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For steroids, which often have limited volatility due to polar functional groups, chemical derivatization is a common prerequisite for GC analysis. researchgate.net This process replaces active hydrogens with less polar groups, increasing the volatility and thermal stability of the compounds.
GC, particularly when coupled with mass spectrometry (GC-MS), is a well-established method for analyzing androstene metabolites. For instance, a method combining headspace solid-phase microextraction (SPME) with GC-MS has been developed for the analysis of related compounds like 5α-androst-2-en-17β-ol and 5α-androst-2-en-17-one. nih.gov This approach is sensitive enough to monitor reproductive functions by analyzing urinary metabolites. nih.gov The sensitivity of GC-MS methods can be further enhanced by operating in selected ion monitoring (SIM) mode, which allows for the detection of target compounds at low concentrations, such as nanograms per milliliter. researchgate.net For example, the detection of androst-4-ene-3,6,17-trione (B20797) and its metabolites in urine for doping control purposes has been achieved with limits of detection (LOD) ranging from 5 to 10 ng/mL. researchgate.net
Liquid Chromatography (LC) for Diverse Androstene Derivatives
Liquid chromatography, especially when paired with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the analysis of a wide range of steroid derivatives. phenomenex.com This technique overcomes some limitations of GC-MS, as it often does not require derivatization and is suitable for a broader spectrum of compounds, including less volatile and thermally labile molecules. researchgate.netphenomenex.com LC-MS/MS offers high specificity and sensitivity, allowing for the simultaneous quantification of multiple steroids in a single analytical run. oup.comnih.govnih.govnih.gov
The development of ultra-pressure liquid chromatography (UPLC) systems has further enhanced separation efficiency, providing high-throughput analyses with excellent sensitivity. oup.com Various LC methods have been developed for the simultaneous measurement of key androgens and their precursors, such as androstenedione, testosterone, and dehydroepiandrosterone (B1670201) (DHEA), in complex biological samples like blood and serum. oup.comresearchgate.net The versatility of LC allows for the use of different stationary phases to optimize the separation of structurally related steroids, which is crucial as several may have the same mass-to-charge ratio and must be chromatographically resolved for accurate quantification. phenomenex.com
| Technique | Analytes | Sample Matrix | Key Advantages |
| GC-MS | 5α-androst-2-en-17β-ol, 5α-androst-2-en-17-one nih.gov | Urine nih.gov | High sensitivity for volatile compounds, established methodology. researchgate.netnih.gov |
| LC-MS/MS | Androstenedione, Testosterone, DHEA oup.comresearchgate.net | Blood, Serum, Plasma oup.comresearchgate.net | High specificity, simpler sample prep, suitable for diverse derivatives. phenomenex.comoup.com |
Multidimensional Gas Chromatography for Complex Sample Analysis
For exceptionally complex biological samples where conventional single-column GC may not provide adequate resolution, multidimensional gas chromatography (MDGC) offers significantly enhanced separation power. chromatographyonline.comresearchgate.net The most common form, comprehensive two-dimensional gas chromatography (GC×GC), utilizes two columns with different stationary phases connected in series. researchgate.netnih.gov This setup provides an order of magnitude increase in peak capacity compared to conventional GC. chromatographyonline.com
GC×GC separates components in the first dimension, and then fractions of the effluent are systematically trapped and re-injected onto a second, shorter column for a rapid, secondary separation. nih.gov This process generates a two-dimensional chromatogram that can resolve analytes that would otherwise co-elute in a one-dimensional system. researchgate.net The technique is particularly valuable for non-targeted analyses and for separating analytes of interest from interfering matrix components, making it a powerful tool for in-depth steroid profiling in matrices like urine. chromatographyonline.comnih.gov The enhanced separation not only allows for better qualitative analysis but also increases the signal-to-noise ratio, which improves detection limits for trace-level metabolites. chromatographyonline.com
Mass Spectrometry (MS) Applications for Qualitative and Quantitative Analysis
Mass spectrometry is an indispensable tool in the analysis of androstene metabolites, providing both quantitative data and crucial structural information. Its coupling with chromatographic techniques has revolutionized steroid analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of the elemental composition of an analyte. measurlabs.combioanalysis-zone.com This capability is a significant advantage over nominal mass instruments, as it can distinguish between molecules with the same integer mass but different elemental formulas. bioanalysis-zone.com
When combined with liquid chromatography (LC-HRAM-MS), this technique is a powerful tool for steroid profiling. nih.gov The high accuracy and resolution enable confident identification of known steroids and the characterization of unknown metabolites in complex samples like urine. nih.govresearchgate.net HRMS can achieve high sensitivity and a wide dynamic range, making it suitable for quantifying a large panel of steroid metabolites in a single analysis, which is valuable for diagnosing various endocrine disorders. nih.govresearchgate.net
| Parameter | Low-Resolution MS | High-Resolution MS (HRMS) |
| Mass Measurement | Nominal (Integer) Mass | Exact Mass (to several decimal places) bioanalysis-zone.com |
| Capability | Cannot distinguish C₃H₄O₂ from C₃H₆N₂ (both nominal mass 72) | Can distinguish C₃H₄O₂ (72.0211) from C₃H₆N₂ (72.0531) |
| Application | Routine quantification | Elemental formula determination, unknown identification measurlabs.combioanalysis-zone.com |
Tandem Mass Spectrometry (MS/MS) for Structural Information and Metabolite Identification
Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, providing detailed structural information about the analytes. bioscientifica.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of an androstene metabolite) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net The fragmentation pattern is often unique to the molecule's structure and can be used as a "fingerprint" for identification.
This technique is critical for differentiating between isomers, which have the same mass but different structures. researchgate.net For example, in-depth fragmentation analysis using GC/MS/MS can help discriminate between isomeric hydroxy steroids by identifying subclass-specific fragment ions. researchgate.net LC-MS/MS methods are widely used for the simultaneous quantification of multiple steroids, offering high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte. oup.comnih.govresearchgate.netbioscientifica.com This targeted approach minimizes interferences from the sample matrix, making it a robust and reliable method for clinical and research applications. oup.combioscientifica.com
Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Discrimination in Research Contexts
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to differentiate between endogenous steroids and their synthetic counterparts based on their carbon isotope ratios (¹³C/¹²C). researchgate.net This is particularly crucial in research contexts such as sports anti-doping, where the administration of synthetic steroids is prohibited. nih.govresearchgate.net The fundamental principle of IRMS lies in the subtle but measurable differences in the ¹³C content between natural, biologically produced steroids and those synthesized from petrochemical precursors.
The analytical process typically involves gas chromatography coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS). researchgate.netnih.gov This setup allows for the separation of individual steroid metabolites in a complex biological sample, such as urine, before they are combusted to CO₂. The mass spectrometer then precisely measures the ratio of ¹³CO₂ to ¹²CO₂, providing a δ¹³C value for each compound. researchgate.net
To determine if a steroid is of exogenous origin, the δ¹³C value of a target compound (TC), such as a metabolite of Androst-2-en-3-ol, is compared to the δ¹³C value of an endogenous reference compound (ERC). nih.gov The difference between these values, known as the Δδ value, is a key indicator. nih.gov A significant deviation in the Δδ value from a baseline established from a population of drug-free individuals suggests the presence of a synthetic steroid. nih.gov For instance, research on pseudo-endogenous glucocorticoids has proposed decision limits for atypical findings based on Δδ values, with most limits being below 3‰. nih.gov
Key Research Findings from IRMS Studies:
IRMS methods have been developed and validated for a range of pseudo-endogenous steroids, including those with a 1-androstene core structure. nih.govcolab.ws
The purity of the sample is critical for accurate IRMS analysis, often requiring extensive purification steps like high-performance liquid chromatography (HPLC) prior to GC-C-IRMS. nih.govresearchgate.net
Studies have demonstrated the effectiveness of IRMS in detecting the administration of synthetic steroids by showing significant changes in the Δδ values of urinary metabolites for extended periods after administration. nih.gov
Table 1: Illustrative IRMS Parameters for Steroid Analysis
| Parameter | Description | Typical Value/Range |
| Instrumentation | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry | GC-C-IRMS |
| Target Compounds (TC) | Metabolites of the steroid of interest | e.g., 1-androstene metabolites |
| Endogenous Reference Compounds (ERC) | Steroids of known endogenous origin | e.g., Pregnanediol, 11-desoxy-tetrahydrocortisol |
| Measurement | Carbon Isotope Ratio (¹³C/¹²C) | Expressed as δ¹³C (‰) |
| Key Discriminator | Difference in δ¹³C between TC and ERC | Δδ (‰) |
| Limit of Quantification | Lowest concentration with reliable measurement | ~10-20 ng/mL in urine nih.govcolab.ws |
| Measurement Uncertainty | Precision of the δ¹³C measurement | ~0.4‰ to 0.9‰ nih.govcolab.ws |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Androstene Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex steroid metabolites. nih.govunl.edu Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of the complete three-dimensional structure. unl.edursc.org
For androstene metabolites, ¹H NMR and ¹³C NMR are the most fundamental techniques. researchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra provide crucial data for assigning the stereochemistry and conformation of the steroid nucleus and its substituents. nih.govrsc.org However, the spectra of steroids can be complex due to the large number of protons and carbons in similar chemical environments, leading to significant signal overlap. mdpi.com
To overcome these challenges, a variety of advanced 2D NMR techniques are employed, including:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates the signals of protons with the carbons to which they are directly attached. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining stereochemistry. rsc.org
The application of these techniques, often at high magnetic field strengths, allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structural identification of novel androstene metabolites. rsc.orgnih.gov
Table 2: Common NMR Techniques for Steroid Structural Elucidation
| NMR Experiment | Information Provided | Application in Androstene Metabolite Analysis |
| ¹H NMR | Chemical environment and connectivity of protons | Initial assessment of proton signals, integration for relative proton counts |
| ¹³C NMR | Number and chemical environment of carbon atoms | Determination of the carbon skeleton |
| COSY | ¹H-¹H scalar couplings | Establishing proton connectivity through bonds |
| HSQC/HMQC | ¹H-¹³C one-bond correlations | Assigning protons to their directly attached carbons |
| HMBC | ¹H-¹³C long-range correlations | Assembling the molecular framework by connecting fragments |
| NOESY | ¹H-¹H spatial proximity | Determining stereochemistry and conformation |
Advanced Sample Preparation Strategies for Androstene Analysis
The accurate analysis of androstene metabolites in biological matrices such as urine, blood, or cell culture media is often hampered by the low concentrations of the analytes and the presence of interfering substances. austinpublishinggroup.comnih.gov Therefore, effective sample preparation is a critical step to enrich the analytes of interest and remove matrix components that can suppress instrument response or interfere with the analysis.
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and purification of steroids from complex biological samples. austinpublishinggroup.comthermofisher.cnlibretexts.org The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. libretexts.org Interfering substances can be washed away, and the purified analytes can then be eluted with a suitable solvent. libretexts.org
The choice of sorbent is crucial for the selectivity of the extraction. austinpublishinggroup.com For androstene metabolites, which are relatively nonpolar, reversed-phase sorbents such as C8 or C18 bonded silica (B1680970) are commonly used. austinpublishinggroup.com The process typically involves four steps:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analytes are retained.
Washing: A weak solvent is used to remove interfering compounds.
Elution: A strong solvent is used to desorb the analytes from the sorbent.
SPE offers several advantages over traditional liquid-liquid extraction (LLE), including higher recovery, reduced solvent consumption, and the potential for automation. austinpublishinggroup.comnih.gov
Table 3: Typical SPE Parameters for Androstene Metabolite Extraction
| Parameter | Description | Example |
| Sorbent Type | The solid material that retains the analyte | C18-bonded silica, Polymeric sorbents (e.g., Oasis HLB) austinpublishinggroup.com |
| Conditioning Solvent | Activates the sorbent for sample loading | Methanol followed by water |
| Loading Solution | The biological sample containing the analytes | Urine, plasma, cell culture media |
| Wash Solvent | Removes interfering substances | Water, low percentage organic solvent in water |
| Elution Solvent | Desorbs the purified analytes from the sorbent | Methanol, acetonitrile, or a mixture thereof |
Solid Phase Microextraction (SPME) is a modern, solventless sample preparation technique that utilizes a small, coated fiber to extract analytes from a sample. nih.govmdpi.com The fiber is exposed to the sample (either directly or in the headspace), and the analytes partition onto the coating. The fiber is then transferred to the injection port of a gas or liquid chromatograph, where the analytes are thermally desorbed for analysis.
A variation of this technique is in-tube SPME, where the inner surface of a capillary is coated with a stationary phase. mdpi.comnih.gov The sample is repeatedly drawn into and ejected from the capillary, allowing for the extraction and preconcentration of the analytes. mdpi.com This technique can be easily automated and coupled online with liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov
SPME offers several advantages, including simplicity, speed, and the elimination of organic solvents. nih.gov It is particularly well-suited for the analysis of trace levels of steroids in complex matrices.
Table 4: Comparison of SPME and In-Tube SPME for Steroid Analysis
| Feature | Solid Phase Microextraction (SPME) | In-Tube SPME |
| Format | Coated fiber | Coated capillary |
| Coupling to Analytical Instrument | Offline (manual or automated transfer) | Online with LC |
| Automation | Possible | Readily automated |
| Solvent Use | Solvent-free | Minimal solvent use (mobile phase) |
| Extraction Principle | Partitioning of analytes onto a coated fiber | Partitioning of analytes onto the inner wall of a capillary |
| Application | GC and LC | Primarily LC |
Emerging Research Areas and Future Perspectives for Androst 2 En 3 Ol Research
Exploration of Undiscovered Biosynthetic and Metabolic Pathways for Androst-2-en-3-ol
The precise biosynthetic and metabolic pathways leading to the formation and degradation of this compound in humans and other organisms remain largely uncharted territory. While the general framework of steroidogenesis from cholesterol is well-established, the specific enzymatic steps that would result in the Δ² unsaturation and 3-hydroxyl group of this compound are not definitively characterized. wikipedia.org Future research will likely focus on identifying the specific enzymes, such as novel desaturases or isomerases, that could produce the androst-2-ene backbone.
Moreover, the metabolic fate of this compound is a critical area for investigation. It is plausible that it serves as an intermediate in the formation of other biologically active steroids or is metabolized into inactive excretion products. Understanding these pathways is fundamental to comprehending its physiological role and half-life in biological systems. The study of related compounds, such as the conversion of dehydroepiandrosterone (B1670201) (DHEA) to metabolites like 5α-androst-2-en-17-one, provides a template for how such investigations might proceed. wikipedia.org Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in tracing the metabolic transformations of isotopically labeled this compound in various biological systems.
Table 1: Potential Enzymes in this compound Biosynthesis and Metabolism
| Enzyme Class | Potential Role in this compound Pathway |
| Desaturases | Introduction of the C2-C3 double bond. |
| Isomerases | Shifting of double bonds within the steroid nucleus. |
| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups at C3. |
| Cytochrome P450 Enzymes | Hydroxylation and other oxidative modifications. |
| Reductases | Saturation of double bonds. |
Development of Advanced Synthetic Routes for Stereoisomers and Analogs of this compound
The development of sophisticated and efficient synthetic methodologies is paramount for the detailed biological evaluation of this compound and its derivatives. A key challenge and area of future focus will be the stereoselective synthesis of its different stereoisomers, particularly at the C3 position (3α- and 3β-hydroxyl epimers). The spatial orientation of this hydroxyl group is known to be a critical determinant of biological activity in many steroids. For instance, the 3α- and 3β-isomers of androstenol (B1195071) exhibit different effects, with the 3α-epimer being a potent modulator of GABA-A receptors while the 3β-epimer is inactive in this regard. nih.govresearchgate.net
Future synthetic strategies will likely employ advanced catalytic methods to achieve high stereoselectivity, minimizing the need for tedious separation of isomers. researchgate.net Furthermore, the synthesis of a diverse library of this compound analogs with modifications at various positions of the steroid nucleus will be crucial for establishing structure-activity relationships (SAR). These analogs could include alterations in the A, B, C, or D rings, as well as the introduction of different functional groups to probe interactions with biological targets. The synthesis of related androstene derivatives, such as 17α-amino-5α-androst-2-ene, provides a foundation for the chemical manipulations that could be applied to the this compound scaffold. researchgate.net
Deeper Mechanistic Understanding of Molecular Interactions with Biological Targets
A significant frontier in this compound research is the identification and characterization of its molecular targets. Drawing parallels from the well-studied pheromone androstenol (5α-androst-16-en-3α-ol), a primary candidate for investigation is the GABA-A receptor. nih.govresearchgate.net Androstenol has been shown to be a potent positive allosteric modulator of this receptor, leading to anxiolytic-like, antidepressant-like, and anticonvulsant effects in animal models. nih.govresearchgate.net Future research should aim to determine if this compound shares this activity and to elucidate the specific subunits of the GABA-A receptor with which it interacts.
Beyond neurotransmitter receptors, the potential for this compound to interact with other nuclear hormone receptors, such as androgen and estrogen receptors, warrants investigation. ontosight.aiontosight.ai While its structural features suggest it may not be a classical androgen, subtle interactions or metabolism to more active compounds cannot be ruled out. Techniques such as radioligand binding assays, reporter gene assays, and surface plasmon resonance will be invaluable in screening for and characterizing these interactions. Furthermore, computational modeling and structural biology approaches, like X-ray crystallography and cryo-electron microscopy, could provide atomic-level details of how this compound and its analogs bind to their protein targets, paving the way for the rational design of novel therapeutic agents.
Interdisciplinary Research Integrating Chemical Synthesis, Analytical Science, and Biological Characterization
To unlock the full potential of this compound, a concerted and interdisciplinary research effort is essential. This approach will bridge the gap between the synthesis of novel compounds and the understanding of their biological functions.
Key Components of an Integrated Research Program:
Chemical Synthesis: Organic chemists will be tasked with developing efficient and stereoselective routes to this compound and a diverse library of its analogs. This will provide the necessary tools for biological investigation.
Analytical Science: Advanced analytical techniques are crucial for the purification and characterization of synthetic compounds and for the detection and quantification of this compound and its metabolites in biological samples. biocrick.com Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) will be central to these efforts.
Biological Characterization: A wide array of in vitro and in vivo assays will be required to determine the biological activity of this compound and its analogs. This includes screening for activity at various receptors, assessing downstream cellular effects, and evaluating behavioral and physiological responses in animal models. nih.govresearchgate.net
By fostering collaboration between chemists, biologists, pharmacologists, and analytical scientists, a comprehensive understanding of this compound can be achieved. This integrated approach will not only illuminate the fundamental biology of this intriguing steroid but also has the potential to uncover new leads for the development of therapeutics for a range of conditions, from neurological disorders to hormonal imbalances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
